Benzydamine-d6 Hydrochloride synthesis and characterization
Benzydamine-d6 Hydrochloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Benzydamine-d6 Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzydamine-d6 Hydrochloride (C₁₉H₁₈D₆ClN₃O), a deuterated isotopologue of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine.[1][2] Intended for researchers, medicinal chemists, and professionals in drug development, this document details a strategic synthetic pathway, explains the rationale behind methodological choices, and outlines a rigorous analytical workflow for structural verification, purity assessment, and determination of isotopic enrichment. The guide emphasizes the critical role of deuterated compounds as internal standards in pharmacokinetic and metabolic studies and provides practical, field-proven insights into their preparation and validation.[3][4]
Introduction: The Rationale for Deuteration
Benzydamine is a locally-acting NSAID with analgesic and local anesthetic properties, primarily used for treating inflammatory conditions of the mouth and throat.[1][2][5] While its parent form is well-characterized, the synthesis of its deuterated analogue, Benzydamine-d6, serves a critical purpose in modern drug development.
The strategic replacement of hydrogen with its stable heavy isotope, deuterium, is a powerful tool in pharmaceutical science.[6] This substitution creates a molecule that is chemically identical in terms of its pharmacological target engagement but physically distinguishable by its mass. The primary applications for compounds like Benzydamine-d6 are:
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Internal Standards for Bioanalysis: In quantitative mass spectrometry-based assays (LC-MS or GC-MS), deuterated analogues are the gold standard for internal standards.[3][4] Since they co-elute with the non-deuterated analyte and exhibit identical ionization behavior but are separated by mass, they can accurately correct for variations in sample preparation and instrument response, leading to highly precise quantification of the drug in biological matrices.
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Metabolic Profiling: Deuterium labeling acts as a tracer to elucidate metabolic pathways.[3] By tracking the fate of the deuterated molecule in vivo, researchers can identify metabolites with high confidence.
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Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond is broken during a rate-limiting metabolic step, its replacement with a C-D bond can slow down the metabolic process. This "kinetic isotope effect" can potentially improve a drug's pharmacokinetic profile, increasing its half-life and reducing toxic metabolite formation.[3][7]
The IUPAC name for Benzydamine-d6 Hydrochloride, 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-bis(methyl-d3)propan-1-amine hydrochloride, specifies that the six deuterium atoms replace the hydrogens on the two N-methyl groups of the dimethylaminopropyl side chain.[4] This placement is ideal for an internal standard as it is remote from the core structure and unlikely to be cleaved during common metabolic processes.
Synthetic Strategy and Protocol
The synthesis of Benzydamine-d6 Hydrochloride is best achieved by modifying the established synthesis of Benzydamine. The core strategy involves the preparation of the 1-benzyl-1H-indazol-3-ol intermediate, followed by etherification with a deuterated N,N-dimethyl-d6-aminopropyl side chain, and concluding with hydrochloride salt formation.
Synthetic Workflow Overview
The synthesis is logically divided into three primary stages: formation of the indazole core, introduction of the deuterated side chain, and final salt formation.
Figure 1: Proposed synthetic workflow for Benzydamine-d6 Hydrochloride.
Detailed Experimental Protocol
PART A: Synthesis of 1-Benzyl-1H-indazol-3-ol (Indazole Core)
This procedure is adapted from the known synthesis of Benzydamine.[1][2][8]
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Nitrosation: Dissolve N-benzyl methyl anthranilate in a suitable acidic medium (e.g., acetic acid/HCl). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature. The reaction progress can be monitored by TLC until the starting material is consumed, yielding the N-nitroso derivative.
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Reductive Cyclization: Prepare a solution of a reducing agent, such as sodium thiosulfate or sodium dithionite, in water. Add the N-nitroso intermediate from the previous step to this solution. Heat the mixture gently. This step facilitates the reduction of the nitroso group to a transient hydrazine, which undergoes spontaneous intramolecular cyclization to form the indazolone ring system.
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Work-up and Isolation: After the reaction is complete, cool the mixture and adjust the pH to be slightly acidic to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 1-benzyl-1H-indazol-3-ol as a solid. The purity should be checked by HPLC and ¹H NMR before proceeding.
PART B: Etherification with Deuterated Side Chain
This is the critical step where the isotopic labels are incorporated.
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Deprotonation: Suspend the 1-benzyl-1H-indazol-3-ol in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the sodium salt of the indazolol.
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Alkylation: Add a solution of 3-chloro-1-(N,N-dimethyl-d6)aminopropane in the same anhydrous solvent to the reaction mixture. This deuterated alkylating agent is the key reagent and can be sourced from specialized stable isotope suppliers. Allow the reaction to warm to room temperature and stir overnight. The reaction temperature may be increased to 50-60°C to drive it to completion, which should be monitored by HPLC.
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Quenching and Extraction: Once complete, carefully quench the reaction by adding cold water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Benzydamine-d6 free base.
PART C: Purification and Hydrochloride Salt Formation
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Purification: The crude free base is typically purified by column chromatography on silica gel to remove any unreacted starting materials or by-products.
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Salt Formation: Dissolve the purified Benzydamine-d6 free base in a suitable solvent, such as anhydrous isopropanol (IPA) or diethyl ether. Add a stoichiometric amount of a solution of hydrochloric acid in ether or IPA dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the precipitated solid by filtration, wash with cold anhydrous ether, and dry in a vacuum oven at a moderate temperature (~40-50°C) to yield the final product, Benzydamine-d6 Hydrochloride, as a white or off-white solid.[9]
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.
Structural Confirmation
Figure 2: Structure and properties of the Benzydamine-d6 free base.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum provides the most direct confirmation of successful deuteration. The spectrum should show all characteristic peaks for the benzyl and indazole aromatic protons, as well as the propyl chain protons. The most critical observation is the complete or near-complete disappearance of the singlet corresponding to the N(CH₃)₂ protons, which typically appears around δ 2.2 ppm in the non-deuterated analogue. The integration of the remaining signals should be consistent with the rest of the structure.
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¹³C NMR: The spectrum will be nearly identical to that of Benzydamine, confirming the carbon skeleton. The carbon signal for the deuterated methyl groups (-CD₃) will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to C-D coupling and will have a significantly lower intensity.
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²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A single resonance peak in the aliphatic region will confirm the presence of deuterium on the N-methyl groups, providing definitive proof of labeling.
B. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic distribution.
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High-Resolution Mass Spectrometry (HRMS): Using a technique like ESI-TOF, the measured mass of the molecular ion ([M+H]⁺) should match the theoretical exact mass of the Benzydamine-d6 free base (C₁₉H₁₈D₆N₃O⁺), which is 316.2285. This confirms the overall elemental formula.
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Isotopic Enrichment Analysis: The mass spectrum will display a cluster of ions corresponding to different isotopologues (d6, d5, d4, etc.). The relative intensity of these peaks is used to calculate the isotopic purity. For a high-quality standard, the d6 isotopologue should be the base peak (>98%), with minimal contribution from lower isotopologues.[6][10] The isotopic enrichment is calculated as:
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% Isotopic Enrichment = [Σ (n × Iₙ) / (6 × Σ Iₙ)] × 100
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where n is the number of deuterium atoms (e.g., 6 for d6) and Iₙ is the intensity of the corresponding isotopologue peak.
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Purity Assessment
A. High-Performance Liquid Chromatography (HPLC)
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Method: A reverse-phase HPLC method with UV detection (e.g., at 307 nm, a characteristic maximum for Benzydamine) is used to determine chemical purity.[11][12] A typical method would employ a C18 column with an isocratic or gradient mobile phase consisting of a buffered aqueous solution and acetonitrile.[13][14][15]
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Acceptance Criteria: The purity of the final product should be ≥98%, with no single impurity exceeding 0.5%. The retention time of Benzydamine-d6 should be identical to that of a non-deuterated Benzydamine reference standard.
B. Elemental Analysis
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Purpose: Confirms the bulk elemental composition (C, H+D, N, Cl) of the hydrochloride salt. The results must be within ±0.4% of the theoretical values calculated for the formula C₁₉H₁₈D₆ClN₃O.
Summary of Characterization Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Aromatic (7.0-8.2 ppm), Benzyl CH₂ (~5.6 ppm), OCH₂ (~4.4 ppm), Propyl CH₂ (~2.2, ~2.6 ppm). Absence of N(CH₃)₂ signal (~2.2 ppm). |
| Mass Spec (HRMS) | [M+H]⁺ (Free Base) | Measured m/z should be within 5 ppm of theoretical 316.2285. |
| Mass Spec (MS) | Isotopic Purity | d6 isotopologue >98%. |
| HPLC | Chemical Purity | ≥98% by peak area at λ=307 nm. |
| Elemental Analysis | % Composition | C, H/D, N, Cl values ±0.4% of theoretical for C₁₉H₁₈D₆ClN₃O. |
| Appearance | Physical Form | White to off-white crystalline solid.[9] |
Conclusion
The synthesis and characterization of Benzydamine-d6 Hydrochloride require a meticulous and multi-faceted approach. The synthetic route leverages established chemistry for the core structure while strategically introducing the deuterium labels via a specialized, isotopically enriched reagent. The subsequent analytical validation is a self-validating system; NMR confirms the precise location of the deuterium atoms, mass spectrometry verifies the mass and isotopic purity, and chromatography assures chemical purity. This well-characterized molecule serves as an indispensable tool for high-precision quantitative bioanalysis, enabling researchers to generate reliable pharmacokinetic and metabolic data in the ongoing development and evaluation of therapeutic agents.
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